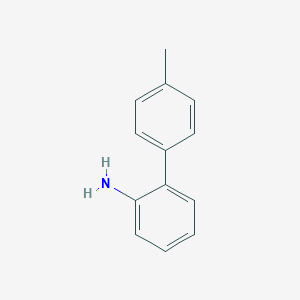
2-(4-Methylphenyl)aniline
Cat. No. B072538
Key on ui cas rn:
1204-43-9
M. Wt: 183.25 g/mol
InChI Key: POVQFNGGFMEIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05583130
Procedure details


A solution of 15 g (70 mmol) of 4-methyl-2'-nitro-1,1'-biphenyl in 160 mL of methanol containing 900 mg of 5% palladium on carbon was hydrogenated for 1.5 hours at 40 psi. The reaction mixture was filtered through Celite and the filtrate evaporated under vacuum to yield 11.94 g (65.2 mmol, 93%) of the product. FAB-MS: calculated for C13H13N 183; found 184 (M+1).



Name
Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N+:14]([O-])=O)=[CH:4][CH:3]=1>CO.[Pd]>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[NH2:14])=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(C=C1)C1=C(C=CC=C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 65.2 mmol | |
| AMOUNT: MASS | 11.94 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
